REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl.[C:10](OCC)(=[O:12])C>C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]([N:5]=[C:10]=[O:12])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
ADDITION
|
Details
|
Diphosgene (6.1 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |